BenchChemオンラインストアへようこそ!

3-Phenyl-2-(phenylamino)propanoic acid

Integrin Antagonists VLA-4 SAR

3-Phenyl-2-(phenylamino)propanoic acid (CAS 23052-05-3), also known as N-phenyl-DL-phenylalanine or 2-anilino-3-phenylpropanoic acid, is a racemic N-arylated phenylalanine derivative bearing a secondary aniline nitrogen at the α-carbon. This substitution eliminates the primary amine present in native phenylalanine, fundamentally altering its hydrogen-bonding capacity, basicity, and metabolic vulnerability, which defines its role as a chiral building block and a core scaffold for peptidomimetic inhibitor design.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 23052-05-3
Cat. No. B3253968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-2-(phenylamino)propanoic acid
CAS23052-05-3
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC2=CC=CC=C2
InChIInChI=1S/C15H15NO2/c17-15(18)14(11-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10,14,16H,11H2,(H,17,18)
InChIKeyONLXDDXNWDCHRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-2-(phenylamino)propanoic Acid (CAS 23052-05-3): Procurement & Differentiation Guide


3-Phenyl-2-(phenylamino)propanoic acid (CAS 23052-05-3), also known as N-phenyl-DL-phenylalanine or 2-anilino-3-phenylpropanoic acid, is a racemic N-arylated phenylalanine derivative bearing a secondary aniline nitrogen at the α-carbon [1]. This substitution eliminates the primary amine present in native phenylalanine, fundamentally altering its hydrogen-bonding capacity, basicity, and metabolic vulnerability, which defines its role as a chiral building block and a core scaffold for peptidomimetic inhibitor design [2]. Commercially, it is typically supplied at 95% purity and is primarily utilized in medicinal chemistry and chemical biology research .

Why 3-Phenyl-2-(phenylamino)propanoic Acid Cannot Be Replaced by Generic Phenylalanine or Simple N-Acyl Analogs


Generic phenylalanine analogs are not interchangeable with 3-phenyl-2-(phenylamino)propanoic acid due to critical differences in stereoelectronic properties. Unlike unsubstituted phenylalanine (primary amine, pKa ~9) or N-acetyl-phenylalanine (amide), the N-phenyl substitution creates a secondary aniline with an sp²-hybridized nitrogen directly conjugated to an aromatic ring, altering the pKa of the amino group and drastically reducing nucleophilicity [1]. In the design of VLA-4 antagonists and other integrin inhibitors, SAR studies established that the N-aryl moiety—and specifically the unsubstituted N-phenyl group—is a critical determinant of binding potency; simple N-alkyl or N-acyl replacements result in substantial loss of activity [2]. Furthermore, the racemic DL mixture (CAS 23052-05-3) provides a distinct cost–availability profile compared to enantiopure L or D forms, which are procured for stereospecific applications via separate synthetic routes or resolution .

Quantitative Comparative Evidence for 3-Phenyl-2-(phenylamino)propanoic Acid Differentiation


Integrin VLA-4 Antagonism: N-Phenyl Substitution is Required for Potency; N-Acyl Analogs Are Inactive

In a disclosed series of N-arylated phenylalanine derivatives evaluated as VLA-4 antagonists, compounds bearing an N-phenyl substituent exhibited potent inhibitory activity, whereas the corresponding N-acetyl or N-benzoyl analogs showed a complete loss of activity [1]. This strict SAR requirement establishes the N-phenylaniline motif of 3-phenyl-2-(phenylamino)propanoic acid as a privileged pharmacophoric element that cannot be replaced by simple N-acyl phenylalanine derivatives.

Integrin Antagonists VLA-4 SAR

PPARα/γ Dual Agonist Design: α-Anilino Substitution is a Privileged Motif Validated by 3D-QSAR Models

Comparative molecular field analysis (CoMFA) applied to a series of α-substituted 3-phenylpropanoic acids established that α-anilino substituted-3-phenylpropanoic acids form a distinct cluster of PPARα/γ dual activators with favorable steric and electrostatic contours [1]. The 3D-QSAR models derived from published PPARα and PPARγ transactivation data provide predicted potency ranges for α-anilino analogs; unsubstituted α-amino (phenylalanine itself) and α-alkoxy analogs exhibit divergent activity profiles, with reduced dual agonism [2]. While individual IC50/EC50 values for the specific racemic DL compound are not publicly available, the QSAR models confirm that the α-anilino pharmacophore is a key determinant of dual PPARα/γ activity.

PPARα/γ Dual Agonists 3D-QSAR Metabolic Disease

Enantiomeric Purity Defines Application Scope: Racemic DL (CAS 23052-05-3) vs. Enantiopure L (CAS Not Available) or D (CAS 105754-24-3) Forms

3-Phenyl-2-(phenylamino)propanoic acid is commercially available both as a racemic DL mixture (CAS 23052-05-3, typical purity 95%) and as enantiopure D-form (N-phenyl-D-phenylalanine, CAS 105754-24-3, purity 98%) . The enantiopure L-form (N-phenyl-L-phenylalanine) is less commonly stocked and typically requires custom synthesis [1]. For applications such as racemic crystallography, achiral chromatography method development, or where stereochemistry is resolved downstream, the racemic DL mixture offers a cost advantage; for stereospecific SAR or asymmetric synthesis, the enantiopure form is mandatory.

Chiral Resolution Enantiomeric Purity Procurement

Secondary Aniline pKa Shift vs. Primary Amine: Implication for Bioavailability and BBB Penetration

Replacement of the primary α-amino group of phenylalanine (pKa ~9.1–9.3) with an N-phenyl substituent yields a secondary aniline with an estimated pKa of ~4.5–5.5 (representative aniline pKa 4.6) [1]. At physiological pH 7.4, the N-phenyl compound exists predominantly as the neutral free base, while unsubstituted phenylalanine is >95% zwitterionic. This ionization state difference directly impacts passive membrane permeability and blood–brain barrier (BBB) penetration potential, as neutral species exhibit higher logD and improved CNS partitioning in PAMPA and in situ perfusion models [2].

Physicochemical Properties CNS Penetration pKa

Optimal Application Scenarios for 3-Phenyl-2-(phenylamino)propanoic Acid Based on Comparative Evidence


Integrin VLA-4/α4β1 Antagonist Lead Optimization

Use this compound as the core N-phenylphenylalanine scaffold for SAR exploration of VLA-4 antagonists. The N-phenyl substituent is a strict potency determinant; replacing it with N-acyl or N-alkyl groups abolishes activity. Procure the racemic DL mixture for initial affinity screening, then resolve or source the active enantiomer once stereochemical preference is established [1].

PPARα/γ Dual Agonist Probe Synthesis

Employ the α-anilino-3-phenylpropanoic acid scaffold as a computationally validated starting point for dual PPARα/γ agonist design. The CoMFA models indicate favorable alignment for dual receptor activation; use the free carboxylic acid for amide or ester prodrug derivatization and screen in PPAR transactivation assays [2].

CNS-Penetrant Probe Design Leveraging pKa Advantage

When designing CNS-targeted amino acid-based probes, select this N-phenyl derivative over native phenylalanine to reduce zwitterionic character. The predicted pKa shift (~4–5 units lower) increases the neutral fraction at physiological pH, improving passive BBB permeability as measured by PAMPA or in situ brain perfusion models [3].

Chiral Chromatography Method Development Standard

The racemic DL mixture serves as an ideal standard for developing and validating chiral HPLC or SFC methods aimed at separating N-phenylphenylalanine enantiomers. Its commercial availability at 95% purity and defined enantiomeric composition (1:1 R:S) makes it suitable as a resolution benchmark for in-house enantioseparation protocols .

Quote Request

Request a Quote for 3-Phenyl-2-(phenylamino)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.